6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a benzyl group at position 6 and a 4-ethoxyphenyl substituent at position 2. The triazolopyrimidine core is a bicyclic heteroaromatic system that combines a triazole and pyrimidine ring, conferring rigidity and electronic diversity. The benzyl group at position 6 contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Triazolopyrimidines are recognized for their versatility in medicinal chemistry, with applications ranging from antiviral agents to enzyme inhibitors. For instance, 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, such as MADTP-314, have demonstrated potent inhibition of Chikungunya virus (CHIKV) replication by targeting nsP1, a viral methyltransferase .
Properties
IUPAC Name |
6-benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-16-10-8-15(9-11-16)24-18-17(21-22-24)19(25)23(13-20-18)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPPTWEQJYWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at elevated temperatures can yield the desired triazolopyrimidine . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include phosphorus oxochloride, dimethylformamide, sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy moiety, contrasting with electron-withdrawing substituents like nitro (10b) or chloro (10a). Chloro and nitro groups (e.g., 10a, 10b) may reduce metabolic stability due to increased susceptibility to nucleophilic attack .
Lipophilicity and Bioavailability: The benzyl group at position 6 in the target compound enhances lipophilicity compared to alkyl chains (e.g., hexyl in 10a). This could improve blood-brain barrier penetration but may reduce aqueous solubility . Glycoside derivatives (e.g., 8a) exhibit higher hydrophilicity, likely improving bioavailability compared to non-glycosylated analogs .
Biological Activity: The 3-aryl substitution pattern in MADTP-314 (a CHIKV inhibitor) mirrors the target compound’s 4-ethoxyphenyl group, suggesting shared mechanisms of action. However, ethoxy’s electron-donating nature may enhance binding affinity compared to nitro or chloro substituents .
Toxicity and Selectivity
- Low Toxicity : 3-Alkyl/aryl-triazolopyrimidines (e.g., derivatives in ) exhibit low toxicity, attributed to their inability to interfere with host nucleic acid synthesis .
- Resistance Mutations : MADTP compounds face resistance via nsP1 mutations (e.g., P34S, T246A), highlighting the need for substituent optimization to evade viral adaptation .
Biological Activity
The compound 6-benzyl-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H15N5O2
- Molecular Weight : 333.344 g/mol
- CAS Number : 892481-58-2
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. For instance, the initial formation of the triazolopyrimidine scaffold can be achieved through condensation reactions involving appropriate precursors. The introduction of the benzyl and ethoxyphenyl groups is accomplished through nucleophilic substitution reactions.
Antiproliferative Effects
Research indicates that compounds with similar triazolopyrimidine scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 60 |
| Similar derivatives | A549 | < 1 |
| Similar derivatives | MDA-MB-231 | < 1 |
These values indicate that modifications to the triazolopyrimidine structure can enhance biological activity significantly .
The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of tubulin polymerization. Similar compounds have shown to disrupt microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study focusing on a series of triazolopyrimidine derivatives including our compound of interest, it was found that those with specific substitutions at the 7-position displayed enhanced activity against cancer cell lines such as HeLa and A549. The study noted that the presence of an ethoxy group contributed positively to the overall biological activity .
In Vivo Studies
While most studies have focused on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound. These studies will provide insights into dosage optimization and potential side effects when administered in a living organism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-ethoxyphenyl azides and propargylamine derivatives.
- Step 2 : Pyrimidinone ring construction via condensation reactions, often employing urea or thiourea derivatives under reflux conditions (e.g., ethanol or acetonitrile with catalytic acid).
- Step 3 : Introduction of the benzyl group at the 6-position via nucleophilic substitution or alkylation, using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Key Intermediates : 3-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and 6-unsubstituted pyrimidinone derivatives.
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C-NMR : Critical for confirming substituent positions and ring connectivity. For example, the 4-ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and an ethoxy singlet at δ 1.3–1.5 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related triazolo-pyrimidinones (e.g., bond angles and torsion angles for the triazole-pyrimidinone fusion) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for distinguishing isomers.
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for the pyrimidinone C=O) and triazole C-N vibrations .
Advanced Research Questions
Q. How can reaction yields be optimized during benzylation at the 6-position?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyrimidinone nitrogen, improving benzylation efficiency .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or KI can accelerate alkylation under mild conditions .
- Temperature Control : Reactions performed at 60–80°C reduce side-product formation (e.g., over-alkylation).
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for target-specific activity. For enzyme assays, confirm substrate saturation and pH stability .
- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify regiochemistry via X-ray or NOESY NMR to rule out isomer interference .
- Theoretical Frameworks : Link discrepancies to molecular docking studies. For example, variations in 4-ethoxyphenyl orientation may affect binding pocket interactions .
Q. How do researchers address challenges in crystallizing triazolo-pyrimidinone derivatives for X-ray analysis?
- Methodological Answer :
- Co-Crystallization : Use guest molecules (e.g., dichloromethane or DMSO) to stabilize crystal lattice formation.
- Temperature Gradients : Slow cooling from saturated solutions (e.g., methanol/chloroform mixtures) promotes ordered crystal growth.
- Hirshfeld Surface Analysis : Guides solvent selection by predicting intermolecular interactions (e.g., C-H···O bonds in related structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
